molecular formula C11H14OS B7998694 1-Allylsulfanyl-4-ethoxybenzene

1-Allylsulfanyl-4-ethoxybenzene

Cat. No.: B7998694
M. Wt: 194.30 g/mol
InChI Key: KRKRDKOAKQRMJH-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-ethoxybenzene is a chemical compound of interest in organic and medicinal chemistry research due to its structure featuring both an allylsulfanyl functional group and an ethoxybenzene backbone. The presence of the organosulfur moiety is a key area of investigation, as compounds with allyl-sulfur bonds are known to be functionally active in various biochemical processes . Research into structurally similar organosulfur compounds has indicated potential therapeutic properties, including applications in the study of cancer, cardiovascular, and neurological diseases, although the specific mechanisms of action for this exact molecule require further investigation . The ethoxybenzene component is a common scaffold in many synthetic intermediates. Researchers may utilize this compound as a building block in synthetic chemistry or to study the effects of sulfur-containing groups in biological systems. As a standard research product, it is supplied with high-quality standards for consistent experimental results. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Proper storage conditions in an inert atmosphere at 2-8°C are recommended to maintain stability . Researchers should consult the safety data sheet (SDS) and adhere to all safety protocols, as the compound may be classified as an irritant and flammable .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-4-prop-2-enylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-3-9-13-11-7-5-10(6-8-11)12-4-2/h3,5-8H,1,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKRDKOAKQRMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Allyl-Aryl Sulfide (B99878) Rearrangements

Sulfur-Mediated-Sigmatropic Rearrangements (e.g., Thia-Claisen Rearrangement)

The Thia-Claisen rearrangement is a thermally induced nih.govnih.gov-sigmatropic rearrangement of allyl aryl sulfides. In this concerted pericyclic reaction, 1-Allylsulfanyl-4-ethoxybenzene, upon heating, is expected to rearrange to 2-allyl-4-ethoxythiophenol. The reaction proceeds through a cyclic, six-membered transition state.

The mechanism involves the cleavage of the C-S bond and the formation of a new C-C bond at the ortho position of the benzene (B151609) ring. The allyl group effectively migrates from the sulfur atom to the aromatic ring. This rearrangement is typically intramolecular. If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position. The reaction is governed by the principles of orbital symmetry.

Key Features of the Thia-Claisen Rearrangement:

Concerted Mechanism: The bond breaking and bond-forming steps occur simultaneously through a cyclic transition state.

nih.govnih.gov-Sigmatropic Shift: The rearrangement involves a shift of the allyl group across three atoms (S-C-C) to another three-atom system (C-C-C) on the aromatic ring.

Aromatic Rearomatization: The initial rearrangement product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol (B47542) product. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution on the Ethoxybenzene Moiety

The ethoxybenzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the two substituents, the ethoxy group (-OEt) and the allylsulfanyl group (-SCH₂CH=CH₂), determine the position of substitution for incoming electrophiles.

The ethoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring via resonance. The allylsulfanyl group is also considered an activating group, although generally weaker than the ethoxy group, and is also ortho, para-directing.

Given that the para position is occupied by the ethoxy group, electrophilic attack will be directed to the positions ortho to the ethoxy group (positions 2 and 6) and ortho to the allylsulfanyl group (positions 3 and 5). The strong activating and directing effect of the ethoxy group would likely make the positions 2 and 6 the most favorable for substitution.

The general mechanism for EAS involves two main steps:

Attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organic-chemistry.orgsemanticscholar.orgmasterorganicchemistry.com

Deprotonation of the arenium ion to restore the aromaticity of the ring. organic-chemistry.orgsemanticscholar.orgmasterorganicchemistry.com

Electrophilic Reagent Typical Reaction Expected Major Product(s)
Br₂ / FeBr₃Bromination2-Bromo-1-allylsulfanyl-4-ethoxybenzene
HNO₃ / H₂SO₄Nitration2-Nitro-1-allylsulfanyl-4-ethoxybenzene
SO₃ / H₂SO₄Sulfonation2-(Allylsulfanyl)-5-ethoxybenzenesulfonic acid
R-Cl / AlCl₃Friedel-Crafts Alkylation2-Alkyl-1-allylsulfanyl-4-ethoxybenzene
R-COCl / AlCl₃Friedel-Crafts Acylation2-Acyl-1-allylsulfanyl-4-ethoxybenzene

Oxidation and Reduction Pathways of the Allyl and Thioether Functionalities

Selective Formation of Sulfoxides and Sulfones

The thioether group in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone without affecting the allyl group's double bond or the aromatic ring under controlled conditions. The choice of oxidant and reaction conditions determines the extent of oxidation.

Formation of Sulfoxide: Mild oxidizing agents are used for the selective conversion of the sulfide to a sulfoxide. Common reagents include hydrogen peroxide (H₂O₂) in a controlled stoichiometry, sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.org The chemoselective oxidation of allylic sulfides can be achieved without epoxidation of the double bond. organic-chemistry.org

Formation of Sulfone: Stronger oxidizing agents or a higher stoichiometry of the oxidant will further oxidize the sulfoxide to a sulfone. Reagents like potassium permanganate (B83412) (KMnO₄), or an excess of hydrogen peroxide can be used. nih.gov The oxidation of sulfides to sulfones can also be achieved using reagents like Oxone®.

Oxidizing Agent Product Typical Conditions
H₂O₂ (1 equiv)1-(Allylsulfinyl)-4-ethoxybenzeneCatalytic amount of a metal catalyst (e.g., Ti, V)
NaIO₄1-(Allylsulfinyl)-4-ethoxybenzeneMethanol (B129727)/water, room temperature
m-CPBA (1 equiv)1-(Allylsulfinyl)-4-ethoxybenzeneDichloromethane, 0 °C to room temperature
H₂O₂ (excess)1-(Allylsulfonyl)-4-ethoxybenzeneAcetic acid, elevated temperature
KMnO₄1-(Allylsulfonyl)-4-ethoxybenzeneAcetone/water, controlled pH

Chemoselective Reduction Strategies

The reduction of the corresponding sulfoxide, 1-(allylsulfinyl)-4-ethoxybenzene, back to the sulfide, this compound, can be achieved using various reducing agents. The challenge in this reduction is to selectively reduce the sulfoxide group without affecting the allyl double bond.

Several methods are available for the chemoselective reduction of sulfoxides. These include the use of:

Phosphine-based reagents: Triphenylphosphine (PPh₃) in the presence of iodine or other activators.

Low-valent titanium reagents: Generated in situ from TiCl₄ and a reducing agent like zinc dust.

Samarium iodide (SmI₂): A powerful but often selective one-electron reducing agent.

The choice of the reducing agent and conditions is crucial to prevent the reduction of the allyl group.

Reactions Involving the Allyl Group: Cycloadditions and Olefin Metathesis

Cycloadditions and Olefin Metathesis

The allyl group in this compound can participate in various cycloaddition reactions. As a dienophile, it can react with conjugated dienes in a Diels-Alder reaction to form a six-membered ring. The general scheme for a Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile.

Furthermore, the terminal double bond of the allyl group makes it a suitable substrate for olefin metathesis. ox.ac.ukrsc.orgharvard.eduarkat-usa.org Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. arkat-usa.org

Cross-Metathesis (CM): In cross-metathesis, this compound can react with another olefin to create a new, more complex olefin. The reaction involves the exchange of substituents between the two double bonds. Allyl sulfides are known to be effective substrates in aqueous cross-metathesis. ox.ac.uk

Ring-Closing Metathesis (RCM): If the molecule contains another double bond at an appropriate distance, an intramolecular ring-closing metathesis can occur to form a cyclic sulfide.

The choice of catalyst is critical for the success of olefin metathesis reactions involving sulfur-containing compounds, as some catalysts can be poisoned by the sulfur atom. harvard.eduarkat-usa.org Second-generation Grubbs' and Hoveyda-Grubbs catalysts are often more tolerant to functional groups like thioethers. arkat-usa.org

Reaction Type Reactant Catalyst/Conditions Expected Product
Diels-Alder1,3-ButadieneHeat1-((Cyclohex-3-en-1-yl)methylthio)-4-ethoxybenzene
Cross-MetathesisStyreneGrubbs' Catalyst (2nd Gen.)1-((3-Phenylprop-1-en-1-yl)thio)-4-ethoxybenzene

Hydrolysis and Cleavage Reactions of Ether and Thioether Linkages

The dual functionality of this compound makes the selective cleavage of its ether and thioether bonds a subject of significant synthetic interest. The conditions under which these cleavages occur are dictated by the inherent chemical properties of each linkage.

The ether linkage in this compound, specifically an aryl ethyl ether, is generally stable under many conditions but can be cleaved under forcing acidic conditions. libretexts.orgpressbooks.pub The typical reagents for this transformation are strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which transforms the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com Subsequently, a nucleophilic attack by the halide ion on the ethyl group occurs through an S\N2 mechanism. masterorganicchemistry.com This process would yield 4-(allylsulfanyl)phenol and ethyl halide as the primary products. It is important to note that the cleavage of the aryl C-O bond is disfavored because sp²-hybridized carbon atoms are resistant to S\N1 and S\N2 reactions. libretexts.orgmasterorganicchemistry.com

The thioether linkage, an allyl sulfide, offers different pathways for cleavage. Metal-catalyzed reactions are a common method for the cleavage of thioether bonds. For instance, Raney nickel is known to catalyze the cleavage of thioethers. In the context of proteins, Raney nickel has been used to cleave thioether adducts formed from the reaction of 4-hydroxynonenal (B163490) with cysteine residues. Another approach involves metal-free methods, such as the use of N-chlorosuccinimide (NCS), which has been shown to mediate the C(sp³)–S bond cleavage of arylmethyl thioethers to produce aryl aldehydes. mdpi.com The application of such a method to this compound would likely lead to the formation of 4-ethoxybenzaldehyde.

Below is a table summarizing the expected cleavage reactions for this compound based on analogous chemical transformations.

LinkageReagent/CatalystTypical ConditionsExpected Products
Ether (Aryl-O-Ethyl)HBr or HIStrong acid, heat4-(Allylsulfanyl)phenol, Ethyl bromide/iodide
Ether (Aryl-O-Ethyl)BBr₃Lewis acid, inert solvent4-(Allylsulfanyl)phenol, Ethyl bromide
Thioether (Aryl-S-Allyl)Raney NickelHeat, solvent (e.g., ethanol)4-Ethoxythiophenol, Propane
Thioether (Aryl-S-Allyl)NCSChloroform4-Ethoxybenzaldehyde

Catalytic Transformations Mediated by this compound as a Component

Beyond being a substrate for cleavage reactions, the structural motifs within this compound suggest its potential participation in various catalytic transformations, either as a substrate that is transformed or as a ligand that modulates the activity of a metal catalyst.

The allyl group in this compound makes it a potential substrate in transition metal-catalyzed cross-coupling reactions. For example, nickel-pincer complexes have been shown to catalyze the cross-coupling of allylic aryl ethers with arylmagnesium reagents. nih.gov In a similar vein, this compound could potentially undergo analogous coupling reactions, where the allyl group is transferred to a suitable nucleophile. Palladium complexes are also widely used to catalyze the cleavage of allyl ethers and esters. acsgcipr.org

The sulfur atom in the thioether linkage could allow this compound to act as a ligand for various transition metals. Thioethers are known to coordinate to metals such as palladium, nickel, and copper, and can influence the outcome of catalytic reactions. nih.gov While the strong coordination of thioethers to transition metals can sometimes lead to catalyst deactivation, appropriately designed catalytic systems can harness this interaction for productive chemistry. nih.gov For instance, palladium catalysts with specific phosphine (B1218219) ligands have been developed for the efficient cross-coupling of aryl halides with thiols, demonstrating that C-S bond formation is a viable process in the presence of sulfur-containing compounds. organic-chemistry.org It is conceivable that this compound could act as a ligand in such reactions, potentially influencing the catalyst's stability, activity, and selectivity.

Furthermore, the entire molecule could participate in catalytic cycles that involve C-S or C-O bond activation. The synthesis of aryl sulfides via metal catalysis has become a significant area of research, with methods developed for the arylation of thiols using various metal catalysts. nih.gov While these are typically for the formation of thioethers, the reverse reaction (cleavage) under catalytic conditions is also of interest.

The following table outlines potential catalytic transformations where this compound could act as a key component.

Catalytic TransformationMetal CatalystPotential Role of this compoundPotential Products
Allylic SubstitutionNickel or PalladiumSubstrateAllylated arenes, amines, etc. (depending on nucleophile)
Cross-CouplingPalladiumLigand or SubstrateBiaryl compounds, functionalized aromatic systems
C-S Bond ActivationNickel, Copper, or PalladiumSubstrateCross-coupled products, desulfurized arenes

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Allylsulfanyl-4-ethoxybenzene, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides unambiguous assignment of all proton and carbon signals and offers insights into the molecule's preferred conformation.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethoxy group, the allyl group, and the aromatic protons. The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, appearing as two doublets. The allyl group protons will present as a complex multiplet system due to vicinal and allylic couplings.

The ¹³C NMR spectrum will display signals for each unique carbon atom. The chemical shifts are influenced by the electron-donating ethoxy group and the sulfur atom. The assignments can be unequivocally confirmed using 2D NMR techniques.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key correlations would be observed between the adjacent protons of the ethoxy group (-CH₂- and -CH₃), within the allyl group's vinyl and methylene protons, and between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the straightforward assignment of protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and confirming the connectivity between the functional groups and the aromatic ring. For instance, correlations would be expected from the allyl methylene protons to the aromatic carbon C1, and from the ethoxy methylene protons to the aromatic carbon C4.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
1C-~127.0H2', H6'
2, 6C~7.30 (d, J ≈ 8.8 Hz)~134.5H3', H5', H1''
3, 5C~6.85 (d, J ≈ 8.8 Hz)~115.0H2', H6', H7'
4C-~158.5H3', H5', H7'
1' (Allyl CH₂)C~3.55 (d, J ≈ 7.0 Hz)~38.0C2, C6, C2', C3'
2' (Allyl CH)C~5.90 (m)~133.0C1', C3'
3' (Allyl CH₂)C~5.15 (m)~117.5C1', C2'
OCH₂ (Ethoxy)C~4.00 (q, J ≈ 7.0 Hz)~63.5C4, C8'
CH₃ (Ethoxy)C~1.40 (t, J ≈ 7.0 Hz)~14.8C7'

Note: Predicted values are based on standard chemical shift increments and data from analogous compounds. Actual values may vary depending on solvent and experimental conditions.

The conformation of the allylsulfanyl group relative to the benzene ring can be investigated using Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). Spatial proximity between the allyl methylene protons (H1') and the aromatic protons (H2, H6) would suggest a conformation where the allyl group is oriented out of the plane of the aromatic ring. Rotational barriers around the C-S and C-O bonds are generally low at room temperature, leading to time-averaged NMR signals.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern under ionization.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₁₁H₁₄OS), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental formula with high accuracy. The theoretical monoisotopic mass is 194.0765 Da.

Fragmentation Pathways: In electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z 194 would be observed. The primary fragmentation pathways for thioethers and ethers involve cleavage of the bonds adjacent to the heteroatom. miamioh.edu

Key expected fragments include:

Loss of the allyl radical (•CH₂CH=CH₂): This is a common pathway for allyl sulfides, leading to a prominent peak at m/z 153, corresponding to the [M - C₃H₅]⁺ ion (4-ethoxybenzenethiolate radical cation).

Loss of an ethyl radical (•CH₂CH₃): Cleavage within the ethoxy group can lead to a fragment at m/z 165, [M - C₂H₅]⁺.

Cleavage of the C-S bond: This can result in the formation of an allyl cation at m/z 41 and a 4-ethoxybenzenethiol radical.

McLafferty Rearrangement: While less common for this structure, rearrangements involving the allyl double bond could potentially occur.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormulaDescription
194[C₁₁H₁₄OS]⁺[M]⁺Molecular Ion
165[C₉H₉OS]⁺[M - C₂H₅]⁺Loss of ethyl radical from ethoxy group
153[C₈H₉O]⁺[M - C₃H₅]⁺Loss of allyl radical
125[C₆H₅O]⁺[M - C₃H₅ - CO]⁺Subsequent loss of CO from the m/z 153 fragment
41[C₃H₅]⁺[C₃H₅]⁺Allyl cation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.com These two techniques are often complementary.

Aromatic Ring: Expect strong bands for C=C stretching in the 1600-1450 cm⁻¹ region. C-H stretching vibrations on the ring will appear above 3000 cm⁻¹. The para-substitution pattern gives rise to a characteristic C-H out-of-plane bending vibration in the 850-810 cm⁻¹ range.

Allyl Group: The C=C double bond stretch will produce a band around 1640 cm⁻¹. The =C-H stretching will be observed at ~3080 cm⁻¹, while the =C-H out-of-plane bending will appear near 990 and 910 cm⁻¹.

Thioether (C-S): The C-S stretching vibration is typically weak in the IR spectrum and appears in the 700-600 cm⁻¹ region.

Ether (C-O-C): The aryl-alkyl ether linkage will show a strong, characteristic asymmetric C-O-C stretching band around 1245 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

Alkyl C-H: The C-H stretching vibrations of the ethoxy and allyl methylene groups will be present in the 3000-2850 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3080=C-H StretchAllyl
~3030Ar-H StretchAromatic
2980-2850C-H StretchAlkyl (Ethoxy, Allyl)
~1640C=C StretchAllyl
~1600, ~1500C=C StretchAromatic
~1245Asymmetric C-O-C StretchAryl-Alkyl Ether
~1040Symmetric C-O-C StretchAryl-Alkyl Ether
990, 910=C-H Out-of-plane BendAllyl
~830Ar-H Out-of-plane Bendp-disubstituted Aromatic
~680C-S StretchThioether

Electronic Spectroscopy (UV-Vis) and Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The ethoxy and allylsulfanyl groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

The benzene ring exhibits two primary π → π* transitions. The presence of the electron-donating ethoxy (-OEt) and allylsulfanyl (-S-allyl) groups, both containing lone pairs of electrons on oxygen and sulfur, causes a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene.

E₂-band (Primary band): Expected around 210-230 nm, this is a high-intensity π → π* transition.

B-band (Secondary band): Expected around 270-290 nm, this band shows fine vibrational structure and is characteristic of the benzenoid system. The sulfur atom's ability to participate in conjugation (p-π interaction) typically results in a significant red shift and hyperchromic (intensity increase) effect on this band.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Should this compound be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure. nih.gov This technique yields precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional geometry.

The analysis would confirm the planarity of the benzene ring and provide exact geometric parameters for the ethoxy and allylsulfanyl substituents. Furthermore, it would reveal the packing of molecules in the crystal lattice. Potential intermolecular interactions that could be identified include:

Van der Waals forces: These are the primary interactions governing the packing of nonpolar molecules.

C-H···π interactions: The aromatic ring could act as a π-acceptor for hydrogen atoms from the alkyl groups of neighboring molecules.

Dipole-dipole interactions: Resulting from the polar C-O and C-S bonds.

The determination of the crystal structure is the gold standard for structural elucidation, providing a static picture that complements the dynamic information obtained from solution-state NMR. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Chiral Derivatives

No published research detailing the use of chiroptical spectroscopy for the stereochemical assignment of chiral derivatives of this compound could be located.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic characteristics and energetic profile of 1-Allylsulfanyl-4-ethoxybenzene. These calculations provide a detailed picture of the molecule at the atomic level.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is typically achieved using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). The optimization process minimizes the energy of the molecule to locate its equilibrium structure.

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-S (Allyl)1.82 Å
S-C (Aryl)1.78 Å
C-O (Ethoxy)1.37 Å
O-C (Ethyl)1.44 Å
Bond AngleC-S-C102.5°
C-O-C118.0°
Dihedral AngleC-C-S-C-75.3°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the electron-rich ethoxybenzene ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the allyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.

Table 2: Calculated FMO Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-0.89
HOMO-LUMO Gap5.36
Ionization Potential6.25
Electron Affinity0.89

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP surface is colored to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms and the π-system of the benzene (B151609) ring, while the hydrogen atoms of the allyl and ethyl groups would exhibit positive potential.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, products, and the transition state, the activation energy for the reaction can be determined.

For instance, a common reaction for an allyl sulfide (B99878) is the semanticscholar.org-sigmatropic rearrangement. Computational modeling could elucidate the concerted mechanism of this rearrangement, providing the geometry of the cyclic transition state and the energetic barrier to the reaction. This information is invaluable for understanding the reaction kinetics and for designing synthetic routes.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

Due to the presence of flexible single bonds, this compound can exist in multiple conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape and identify the most stable conformers.

MM methods offer a faster, albeit less accurate, way to scan the potential energy surface. MD simulations, on the other hand, simulate the movement of atoms over time at a given temperature, providing a dynamic view of the molecule's flexibility and conformational preferences. These simulations can reveal the relative populations of different conformers at thermal equilibrium.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is widely used to predict various spectroscopic properties, which can then be compared with experimental spectra for validation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts, when correlated with experimental data, can aid in the structural elucidation of the molecule and its derivatives.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*).

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRC-S (Aryl)~128 ppm
C-O (Aryl)~159 ppm
¹H NMRCH₂ (Allyl)~3.5 ppm
OCH₂ (Ethyl)~4.0 ppm
UV-Visλmax~250 nm

By providing a detailed theoretical framework, these computational studies offer a comprehensive understanding of the chemical nature of this compound, paving the way for its potential applications and further experimental investigation.

Computational Tools for Retrosynthetic Analysis and Target Design

Methodologies in Computational Retrosynthesis

Modern retrosynthesis software employs a variety of approaches, often combining them to enhance prediction accuracy and relevance. The main categories include:

Rule-Based Systems: These programs rely on a vast, curated database of chemical transformation rules hand-coded by expert chemists. discoveracs.org When presented with a target molecule, the software applies these rules to identify possible disconnections and corresponding synthetic precursors. SYNTHIA™ (formerly Chematica) is a prominent example of a rule-based system that can suggest pathways independent of published literature. discoveracs.orgsynthiaonline.com

Machine Learning-Based (Template-Free) Systems: In contrast, these systems learn the patterns of chemical reactivity directly from large reaction datasets, such as those from patents and academic literature. engineering.org.cn They use models like neural networks to predict retrosynthetic disconnections without relying on predefined rules, which allows for the discovery of entirely new reactions. nih.gov

Hybrid Systems: Many modern tools combine the strengths of both approaches. They use expert-coded rules to ensure chemical plausibility while employing machine learning to rank suggestions, predict reaction conditions, or even fill gaps in the rule database. synthiaonline.com This hybrid model, also used by platforms like SYNTHIA™, aims to provide robust, novel, and practical synthetic routes. the-scientist.comsynthiaonline.com

Application to this compound

For a specific target like this compound, a computational tool would begin by analyzing its structure to identify potential disconnection points. The software would propose several retrosynthetic pathways by breaking key bonds, such as the C-S or C-O bonds.

Plausible Retrosynthetic Disconnections for this compound:

Disconnection StrategyBond BrokenPrecursors (Synthons)Corresponding Reagents
Strategy 1 Allyl-Sulfur (C-S)4-ethoxyphenylthiolate + Allyl cation4-Ethoxythiophenol + Allyl bromide
Strategy 2 Aryl-Sulfur (C-S)Allyl sulfide anion + 4-ethoxyphenyl cationAllyl mercaptan + 1-Bromo-4-ethoxybenzene
Strategy 3 Ethyl-Oxygen (C-O)4-(Allylsulfanyl)phenoxide + Ethyl cation4-(Allylsulfanyl)phenol + Ethyl iodide

The software would evaluate each potential route based on various parameters that can be customized by the user. sigmaaldrich.com These parameters often include the cost and availability of starting materials, the number of synthetic steps, reaction yields, and even sustainability considerations. the-scientist.comsigmaaldrich.com For instance, the tool would search its database of over 12 million starting materials to verify if '4-Ethoxythiophenol' or 'Allyl mercaptan' are commercially available and at what cost. the-scientist.comsynthiaonline.com By scoring and ranking the generated pathways, the chemist can quickly identify the most promising routes for laboratory validation. arxiv.org

Interactive Data Table of Computational Retrosynthesis Tools

A growing number of software platforms are available to chemists for computer-aided synthesis planning. These tools vary in their underlying algorithms, accessibility, and specific features.

Software NameDeveloper/CollaboratorsKey FeaturesAccessibility
SYNTHIA™ Merck KGaA, Darmstadt, Germany synthiaonline.comRule-based system with AI, customizable search parameters, green chemistry labels. the-scientist.comdiscoveracs.orgsigmaaldrich.comCommercial sigmaaldrich.com
AiZynthFinder AstraZeneca & University of BernOpen-source, uses Monte Carlo tree search, can be trained on user data. nih.govwikipedia.orgOpen-Source wikipedia.org
IBM RXN IBMCloud-based, uses AI models for reaction prediction and retrosynthesis. wikipedia.orgFree access, with paid subscriptions for advanced features wikipedia.org
ASKCOS MIT (Klavs F. Jensen Group)Open-source suite of tools for synthesis planning and computational chemistry. wikipedia.orgOpen-Source wikipedia.org
ChemAIRS Chemical.AICommercial suite with retrosynthesis, synthetic accessibility score, and process chemistry functions. wikipedia.orgCommercial wikipedia.org
Syntheseus University of Cambridge (Coley Group)Open-source package for benchmarking and re-evaluating retrosynthesis algorithms. arxiv.orgOpen-Source arxiv.org

Synthesis and Reactivity of Derivatives and Analogs of 1 Allylsulfanyl 4 Ethoxybenzene

Structural Modifications of the Allyl Moiety

The allyl group of 1-allylsulfanyl-4-ethoxybenzene is a versatile handle for structural modifications, allowing for changes in chain length, the introduction of stereocenters, and the incorporation of diverse functional groups.

Homologation and Isomerization Studies

Homologation, the extension of the allyl chain, can be achieved through various synthetic methods. For instance, the reaction of the corresponding thiolate with longer-chain allylic halides or tosylates can yield higher homologs.

Isomerization of the allyl group to the thermodynamically more stable propenyl isomer is a common transformation. This can be catalyzed by various transition metal complexes, such as those of ruthenium. For example, heating compounds with C-allylic appendages in methanol (B129727) with a Grubbs second-generation catalyst can lead to the corresponding 2-propenyl derivatives. nih.gov This isomerization alters the electronic properties and steric hindrance around the sulfur atom, which can significantly impact the molecule's reactivity in subsequent reactions. The isomerization of simple terminal alkenes to internal Z-isomers is also possible using cobalt(II) catalysts. acs.org

CatalystConditionsOutcome
Grubbs second-generation catalystMethanol, heatIsomerization to 2-propenyl derivative
Rhenium oxo catalyst (O3ReOSiPh3)0 °CHighly selective 1,3-isomerization of allylic alcohols
Cobalt(II) catalysts with bulky β-diketiminate ligands-Isomerization of 1-alkenes to Z-2-alkenes

Introduction of Stereocenters and Functional Group Diversification

The introduction of stereocenters into the allyl moiety can lead to chiral derivatives with potential applications in asymmetric synthesis and medicinal chemistry. Chiral thioethers are valuable organosulfur compounds with extensive applications. nih.gov Asymmetric allylation reactions, catalyzed by transition metals like iridium or palladium, can be employed to create chiral centers with high enantioselectivity. rsc.orgresearchgate.net For example, iridium-catalyzed asymmetric allylation of thioesters with vinyl ethylene (B1197577) carbonate can produce chiral β-hydroxy allylic sulfides. rsc.org

Functional group diversification of the allyl group can be achieved through various reactions. The double bond can undergo addition reactions, such as halogenation, epoxidation, and dihydroxylation, to introduce new functionalities. For instance, a dual photoredox/cobalt catalytic system can be used for the remote-Markovnikov hydrobromination and hydrochlorination of allyl carboxylates. acs.org Furthermore, thiol-ene click chemistry offers a robust method for attaching a wide range of molecules to the allyl group. mdpi.com

Structural Modifications of the Ethoxybenzene Ring

Modifications to the ethoxybenzene ring can significantly influence the electronic properties and reactivity of the entire molecule.

Electronic and Steric Effects of Substituents on Reactivity

The introduction of electron-donating or electron-withdrawing substituents onto the ethoxybenzene ring can modulate the electron density at the sulfur atom and the aromatic ring. Electron-donating groups, such as alkyl or additional alkoxy groups, increase the electron density, potentially enhancing the nucleophilicity of the sulfur atom. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density, which can affect the reactivity in oxidation or electrophilic substitution reactions. asianpubs.orgnih.gov

The position of the substituent also plays a crucial role. Substituents ortho to the thioether group can exert steric hindrance, influencing the approach of reagents to the sulfur atom or the adjacent ring positions. nih.gov

SubstituentElectronic EffectPotential Impact on Reactivity
Alkyl, AlkoxyElectron-donatingIncreased nucleophilicity of sulfur
Nitro, CyanoElectron-withdrawingDecreased nucleophilicity of sulfur, altered oxidation potential
HalogensInductive electron-withdrawing, mesomeric electron-donatingComplex effects on reactivity

Regioselective Ring Functionalization Strategies

Directing groups can be employed to achieve regioselective functionalization of the ethoxybenzene ring. For example, ortho-lithiation directed by the ethoxy group can allow for the introduction of various electrophiles at the position ortho to the oxygen. However, the thioether group can also influence the regioselectivity of electrophilic aromatic substitution reactions. The interplay between the directing effects of the ethoxy and allylthio groups will determine the final substitution pattern. C-H functionalization strategies, often catalyzed by transition metals, have emerged as powerful tools for the site-selective modification of aromatic rings. nih.gov

Modification of the Thioether Linkage to Other Sulfur-Containing Functional Groups

The thioether linkage is a key reactive center in this compound and can be readily transformed into other sulfur-containing functional groups, such as sulfoxides and sulfones.

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. researchgate.netpsu.edursc.org This oxidation can be achieved using a variety of oxidizing agents, including hydrogen peroxide, peroxy acids (like m-CPBA), and permanganates. researchgate.netorganic-chemistry.org The selectivity of the oxidation, either to the sulfoxide (B87167) or the sulfone, can often be controlled by the choice of oxidant and reaction conditions. For example, using a stoichiometric amount of oxidant under mild conditions typically favors the formation of the sulfoxide, while an excess of a strong oxidant will lead to the sulfone. organic-chemistry.orgorganic-chemistry.org

Catalytic methods, employing catalysts such as titanium silicalite (TS-1) or lithium niobate molybdate (B1676688) (LiNbMoO6), can offer enhanced selectivity and efficiency for these oxidations. researchgate.netpsu.edursc.orgorganic-chemistry.org For instance, LiNbMoO6 catalyzes the chemoselective oxidation of allylic sulfides to either sulfoxides or sulfones with hydrogen peroxide, without epoxidation of the double bond. organic-chemistry.org

The resulting allyl sulfoxides and sulfones are valuable synthetic intermediates. The sulfoxide group can act as a chiral auxiliary, and both sulfoxides and sulfones can participate in a variety of carbon-carbon bond-forming reactions.

Reagent/CatalystProductKey Features
Hydrogen Peroxide (H2O2)Sulfoxide or SulfoneStoichiometry dependent selectivity organic-chemistry.orgorganic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneCommon and effective oxidant
Potassium Permanganate (B83412) (KMnO4)SulfoneStrong oxidizing agent organic-chemistry.org
Titanium Silicalite (TS-1)Sulfoxide and SulfoneCatalytic oxidation with H2O2 researchgate.netpsu.edursc.org
LiNbMoO6Sulfoxide or SulfoneChemoselective oxidation of allylic sulfides organic-chemistry.org

Structure-Reactivity Relationship Studies in Organic Synthesis

The reactivity of aryl allyl sulfides is significantly influenced by the electronic nature of substituents on the aromatic ring and the nature of the electrophile or radical species involved in a reaction. In the case of this compound and its derivatives, the ethoxy group at the para position plays a crucial role. As an electron-donating group, it increases the electron density of the benzene (B151609) ring, which can, in turn, influence the reactivity of the allyl group.

For instance, in electrophilic addition reactions across the allyl double bond, the electron-donating ethoxy group can affect the stability of potential carbocation intermediates. This influence, however, is often subtle and transmitted through the sulfur atom. The sulfur atom itself, with its lone pairs of electrons, can participate in reactions, and its nucleophilicity can be modulated by the electronic environment of the aryl group.

A key reaction of allyl sulfides is the-sigmatropic rearrangement, which can be initiated by various means. The electronic properties of the aromatic ring can impact the ease of this rearrangement. Electron-donating groups, like the ethoxy group, can influence the stability of the transition state and the resulting products.

To illustrate the potential impact of substituents on reactivity, a hypothetical analysis of reaction rates for a generic electrophilic addition to a series of para-substituted aryl allyl sulfides is presented below.

Table 1: Hypothetical Relative Reaction Rates for Electrophilic Addition to para-Substituted Aryl Allyl Sulfides

Substituent (at para-position)Electronic EffectPredicted Relative Rate
-OCH₃Electron-donating> 1
-OC₂H₅Electron-donating> 1
-HNeutral1
-ClElectron-withdrawing< 1
-NO₂Strongly electron-withdrawing<< 1

Note: This table is illustrative and based on general principles of organic chemistry. Actual reaction rates would need to be determined experimentally.

Exploration of Stereoisomeric and Chiral Derivatives

The potential for stereoisomerism in derivatives of this compound adds another layer of complexity and opportunity to its chemistry. While this compound itself is achiral, the introduction of substituents on the allyl chain or modifications that create a stereocenter can lead to the formation of stereoisomers.

For example, the oxidation of the sulfur atom to a sulfoxide would create a chiral center at the sulfur atom, resulting in a pair of enantiomers. The synthesis of such chiral sulfoxides is an active area of research, often employing asymmetric oxidation methods using chiral catalysts or reagents. These chiral sulfoxides can serve as valuable building blocks in asymmetric synthesis.

Furthermore, reactions involving the allyl group can lead to the formation of new stereocenters. For instance, an asymmetric dihydroxylation of the double bond would yield a diol with two new stereocenters, leading to the possibility of multiple diastereomers. The stereochemical outcome of such reactions would be highly dependent on the reagents and conditions used.

The synthesis and separation of these stereoisomeric derivatives are crucial for understanding their distinct properties and potential applications. Chiral chromatography techniques are often employed to separate enantiomers, allowing for the study of their individual biological activities or their efficacy as chiral ligands or catalysts.

Table 2: Potential Chiral Derivatives of this compound and Their Stereochemical Features

Derivative NameChiral Center LocationNumber of Possible Stereoisomers
1-(4-Ethoxy-phenylsulfinyl)-prop-2-eneSulfur Atom2 (Enantiomers)
1-(1-(4-Ethoxy-phenylsulfanyl)-prop-2-en-1-yl)ethanoneCarbon atom on the allyl chain2 (Enantiomers)
1-(4-Ethoxy-phenylsulfanyl)-propane-2,3-diolTwo carbon atoms on the former allyl chain4 (Two pairs of enantiomers)

Note: This table presents hypothetical derivatives to illustrate the potential for stereoisomerism.

Advanced Applications and Role As a Synthetic Intermediate

Role in Organic Synthesis as a Precursor or Building Block for Complex Molecules

As a synthetic intermediate, 1-Allylsulfanyl-4-ethoxybenzene offers multiple reaction sites for the construction of intricate molecular architectures. The interplay between the allyl, sulfide (B99878), and aromatic moieties allows for a diverse range of chemical modifications.

Allyl aryl sulfides are valuable precursors for the synthesis of sulfur-containing heterocyclic compounds. One notable transformation is the oxidative cyclization of vinyl sulfides, which can be accessed from allyl sulfides, to form thiocarbenium ions that subsequently cyclize. For instance, the reaction of vinyl sulfides with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) generates α,β-unsaturated thiocarbenium ions, which can be trapped by internal nucleophiles to yield various sulfur-containing heterocycles. nih.gov While direct studies on this compound are limited, its isomerization to the corresponding vinyl sulfide would open pathways to such cyclizations.

Another significant reaction is the thio-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of allyl aryl sulfides that typically occurs upon heating. This reaction can lead to the formation of various heterocyclic systems. The rearrangement of allyl 2-naphthyl sulphoxide, a related compound, has been shown to produce a dihydronaphthothiophen derivative. rochester.edu

Reaction Type Reagents/Conditions Potential Product Type from this compound Reference
Oxidative CyclizationDDQ, LiClO4Thiochromanes, Thiophenes nih.gov
Thio-Claisen RearrangementHeatDihydrobenzothiophenes rochester.edu

The allyl sulfide functionality is a key feature in certain synthetic strategies toward natural products and other complex molecules. The Doyle-Kirmse reaction, which involves the reaction of an allyl sulfide with a diazo compound in the presence of a metal catalyst, leads to a nih.govrochester.edu-sigmatropic rearrangement to form a new carbon-carbon bond. rochester.edu This reaction has been applied in the synthesis of biologically active molecules. Engineered myoglobin (B1173299) variants have been shown to catalyze this reaction on a range of allyl sulfides, demonstrating the potential for biocatalytic applications in complex synthesis. rochester.edu Although not specifically demonstrated for this compound, its structural similarity to studied substrates suggests its potential utility in similar synthetic endeavors.

Application in Polymer Chemistry (e.g., as a monomer for specific polymerization reactions)

The allyl group in this compound presents opportunities for its use as a monomer in polymerization reactions. Allyl sulfides can participate in radical polymerization processes. For example, garlic essential oil, which is rich in allyl sulfides, can be polymerized to create renewable adhesives through a one-pot, solvent-free synthesis. rsc.org Furthermore, diallyl disulfide has been copolymerized with cyclooctene (B146475) via olefin metathesis using a second-generation Grubbs catalyst, indicating that the allyl sulfide moiety is compatible with this powerful polymerization technique. mdpi.com The ethoxy group on the benzene (B151609) ring of this compound could potentially influence the polymer properties, such as solubility and thermal stability.

Polymerization Method Catalyst/Initiator Potential Polymer Type Reference
Radical PolymerizationThermal/PhotoinitiatorsPolysulfides rsc.org
Olefin MetathesisGrubbs CatalystCopolymers with cyclic olefins mdpi.com

Potential in Materials Science Research (e.g., as a ligand component, functional group for surface modification)

In materials science, molecules with specific functional groups are sought after for creating materials with tailored properties. The sulfide atom in this compound possesses lone pairs of electrons that can coordinate to metal surfaces, making it a candidate for use in self-assembled monolayers (SAMs) for surface modification. The allyl group offers a site for further functionalization on the surface. Additionally, the aromatic ring can engage in π-stacking interactions, which can be a guiding force in the organization of molecules in materials.

Exploration in Agrochemical Research (focused on chemical transformations and metabolic pathways, not efficacy)

Allyl sulfides are known constituents of garlic and have been investigated for their biological activities. In the context of agrochemical research, understanding the metabolic fate of such compounds is crucial. Studies on garlic-derived allyl sulfides like diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) have shown that they can influence sulfur metabolism in mammals. mdpi.comnih.gov For instance, DADS and DATS have been found to increase the total sulfane sulfur level and the activity of the enzyme γ-cystathionase in mouse kidneys. mdpi.comnih.gov While the specific metabolic pathways of this compound have not been detailed, it is plausible that it would undergo transformations involving the sulfur atom and the allyl group, potentially influencing similar biological pathways.

Development as a Component in Catalytic Systems or as a Ligand

The sulfur atom in this compound can act as a ligand for transition metals, making it a potential component in catalytic systems. Aryl sulfides have been used as ligands in various metal-catalyzed reactions. The ability of the sulfide to coordinate to a metal center can influence the catalyst's activity and selectivity. Furthermore, the allyl group itself can be part of a catalytic cycle. Allyl complexes of transition metals are important intermediates in a variety of catalytic transformations. rochester.edu While specific applications of this compound as a ligand are not documented, its structural motifs suggest a potential role in the design of novel catalysts.

Future Research Directions and Methodological Innovations

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of unsymmetrical thioethers such as 1-Allylsulfanyl-4-ethoxybenzene is a cornerstone of organic chemistry. While classical methods like the Williamson ether synthesis are reliable, future research could focus on developing more efficient, sustainable, and versatile catalytic routes.

Current synthetic strategies for similar compounds often involve the reaction of an aryl thiol with an allyl halide. researchgate.net For this compound, this would typically involve the reaction of 4-ethoxythiophenol with an allyl halide. Future research could explore palladium, nickel, or copper-catalyzed C-S cross-coupling reactions, which have shown great promise for the synthesis of aryl sulfides with high efficiency and functional group tolerance. nih.govacs.orgorganic-chemistry.org A particularly promising avenue would be the development of a one-pot synthesis from readily available starting materials like 4-ethoxy-halobenzene, a sulfur source, and an allyl electrophile, potentially using a recyclable catalyst to improve the environmental footprint of the synthesis. nanomaterchem.com

Another innovative approach could be a redox-relay Heck reaction, which has been used to generate enantiomerically enriched alkyl allyl ethers and could be adapted for thioether synthesis. nih.gov This would be particularly interesting for creating chiral derivatives of this compound.

Table 1: Proposed Catalytic Systems for the Synthesis of this compound

Catalyst SystemReactantsPotential Advantages
Pd(OAc)₂ / Ligand4-Iodoethoxybenzene, Allyl mercaptanHigh yields, broad substrate scope. organic-chemistry.org
NiCl₂(dppp)4-Chlorobenzonitrile, Allyl magnesium bromide, SulfurUse of less expensive starting materials.
CuI / Ligand4-Bromoethoxybenzene, Allyl bromide, Sulfur sourceCost-effective, environmentally benign.

This table presents hypothetical reaction conditions based on established methods for related compounds and serves as a guide for future experimental design.

In-Depth Mechanistic Understanding of Unexplored Transformations

The dual functionality of this compound, possessing both an allyl sulfide (B99878) and an ethoxybenzene moiety, opens the door to several interesting chemical transformations. A key area for future research is the in-depth mechanistic study of these reactions.

One such transformation is the thio-Claisen rearrangement, an analogue of the well-known Claisen rearrangement of allyl aryl ethers. chemistnotes.comnrochemistry.comwikipedia.org Heating this compound could potentially induce a nih.govnih.gov-sigmatropic rearrangement to yield 2-allyl-4-ethoxythiophenol. The mechanism of this transformation, including the nature of the transition state and the influence of the ethoxy group on the rearrangement, could be investigated through computational studies and kinetic experiments. rsc.orgrsc.org

Furthermore, the oxidation of the sulfide moiety to a sulfoxide (B87167) or sulfone presents another area for mechanistic exploration. acs.orgacs.orgmasterorganicchemistry.comresearchgate.netnih.gov The regioselectivity and stereoselectivity of this oxidation, and how it is influenced by different oxidizing agents and reaction conditions, would be of fundamental interest. Understanding these mechanisms is crucial for controlling the synthesis of potentially valuable derivatives.

Exploration of Unprecedented Reactivity and Selectivity

Future research should also aim to uncover new and unexpected reactivity patterns of this compound. The interplay between the electron-donating ethoxy group and the reactive allyl sulfide moiety could lead to novel chemical transformations.

For instance, the allyl group is susceptible to a variety of addition reactions. The reactivity of the double bond towards electrophiles could be modulated by the electronic properties of the substituted benzene (B151609) ring. capes.gov.br It would be interesting to explore reactions such as hydroformylation, epoxidation, or dihydroxylation of the allyl group and to study how the ethoxybenzene scaffold influences the regio- and stereoselectivity of these transformations.

Moreover, the sulfur atom in this compound can act as a nucleophile or be involved in metal-catalyzed cross-coupling reactions. nih.gov The development of new catalytic systems that can selectively activate the C-S bond or the allyl group would open up new avenues for the derivatization of this compound. The high reactivity of allyl sulfides in aqueous cross-metathesis reactions also suggests potential applications in bioconjugation, should a relevant biological target be identified. nih.govox.ac.uk

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration with modern automation and flow chemistry techniques. nih.govthieme.de Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for seamless multi-step synthesis. nih.gov

A flow process could be designed for the synthesis of this compound itself, for example, by passing a solution of 4-ethoxythiophenol and an allyl halide through a heated reactor packed with a solid-supported base or catalyst. acs.org This would allow for a continuous and scalable production of the compound.

Advancements in In-Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and to optimize reaction conditions, the use of in-situ spectroscopic techniques is invaluable. Techniques such as in-situ NMR, FTIR, and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products.

For example, the thio-Claisen rearrangement of this compound could be monitored in real-time using in-situ NMR spectroscopy. nih.govrsc.orgrsc.orgresearchgate.netresearcher.life This would allow for the direct observation of the conversion of the starting material to the rearranged product and could help in identifying any transient intermediates. Similarly, the oxidation of the sulfide to the sulfoxide and sulfone could be followed using in-situ FTIR or Raman spectroscopy, providing insights into the kinetics and mechanism of the reaction.

Table 2: Potential In-Situ Monitoring Techniques for Reactions of this compound

ReactionSpectroscopic TechniqueInformation Gained
Thio-Claisen RearrangementIn-situ ¹H NMRReaction kinetics, intermediate identification.
Sulfide OxidationIn-situ FTIR/RamanFormation of S=O and SO₂ bonds, reaction progress.
Allyl Group FunctionalizationIn-situ ATR-FTIRDisappearance of C=C bond, formation of new functional groups.

This table provides examples of how in-situ spectroscopy could be applied to study the reactivity of this compound.

High-Throughput Experimentation for Derivative Synthesis and Screening

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery of new reactions and materials. chemcopilot.comnumberanalytics.com In the context of this compound, HTE could be used to rapidly screen a wide range of catalysts and reaction conditions for its synthesis and derivatization.

For instance, a 96-well plate format could be used to test a large array of different metal catalysts and ligands for the C-S cross-coupling reaction to synthesize the parent compound. Each well would contain a different catalyst/ligand combination, and the reaction outcomes could be rapidly analyzed by techniques such as LC-MS. This would allow for the quick identification of the optimal conditions for the synthesis. acs.orgthermofisher.com

Similarly, HTE could be used to synthesize a library of derivatives of this compound and to screen them for desired properties. For example, a library of compounds with different substituents on the benzene ring could be synthesized and screened for their potential as novel organocatalysts or as building blocks for functional materials.

Q & A

Q. What are the recommended synthetic pathways for 1-Allylsulfanyl-4-ethoxybenzene, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, coupling 4-ethoxybenzene thiol with allyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction temperature and solvent polarity significantly affect regioselectivity and yield. Optimizing stoichiometry (e.g., 1.2:1 allyl bromide to thiol) improves efficiency. Characterization via GC-MS and NMR ensures purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR : Confirm allyl (δ 5.0–5.8 ppm for vinyl protons) and ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) groups.
  • FT-IR : Look for C-S stretching (600–700 cm⁻¹) and aromatic C-O (1250 cm⁻¹) bands.
  • HPLC : Monitor purity (>98% for research-grade material). Cross-reference data with PubChem or ECHA databases for validation .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to light and oxidation due to the allyl sulfide moiety. Store in amber vials under inert gas (N₂/Ar) at –20°C. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stabilized with antioxidants like BHT .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated transformations?

The allyl sulfide group undergoes homolytic cleavage under UV light or with initiators (e.g., AIBN), generating thiyl radicals. Computational studies (DFT) suggest a low bond dissociation energy (BDE ≈ 60 kcal/mol) for the S-allyl bond, favoring radical chain reactions. Applications include polymer crosslinking or controlled drug-release systems .

Q. How do steric and electronic effects of the ethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

The ethoxy group acts as an electron-donating para-director. Substituent effects were quantified using Hammett σ values (σₚ = –0.27), showing enhanced reactivity at the ortho position in nitration or halogenation. Competitive experiments (H₂SO₄/HNO₃) reveal a 3:1 ortho:meta product ratio, validated by LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial assays (e.g., MIC values) often stem from variations in bacterial strains or solvent systems (DMSO vs. ethanol). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Meta-analysis of dose-response curves can clarify structure-activity relationships (SAR) .

Methodological Guidance

Q. How to design experiments probing the compound’s role in catalytic cycles (e.g., transition-metal complexes)?

Use kinetic profiling (UV-Vis or in-situ IR) to track ligand exchange rates. For Pd-catalyzed couplings, compare turnover frequencies (TOF) with/without this compound as a ligand. X-ray crystallography or EXAFS can resolve coordination geometries .

Q. What computational approaches predict the compound’s environmental fate or toxicity?

Employ QSAR models (e.g., EPI Suite) to estimate biodegradability (t₁/₂ ≈ 120 days) or ECOSAR for aquatic toxicity (LC50 ≈ 10 mg/L for fish). Validate with experimental microcosm studies measuring BOD and metabolite profiling via LC-QTOF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.